N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
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Overview
Description
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is a synthetic compound with a molecular formula of C13H19NOS and a molecular weight of 237.36 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide typically involves the reaction of cycloocta[b]thiophene-2-carboxylic acid with ethylamine under specific conditions . The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the STING (stimulator of interferon genes) pathway, which is crucial for innate immune responses . Upon binding to STING, the compound induces a conformational change that triggers downstream signaling pathways, leading to the production of type I interferons and proinflammatory cytokines .
Comparison with Similar Compounds
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Benzo[b]thiophene-2-carboxamide: Known for its STING-agonistic activity.
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate: Used in similar biological and chemical applications.
N-ethyl-N-(pyridin-4-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its ability to activate the STING pathway, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H19NOS |
---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H19NOS/c1-2-14-13(15)12-9-10-7-5-3-4-6-8-11(10)16-12/h9H,2-8H2,1H3,(H,14,15) |
InChI Key |
URCLGJBGDNWBRX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(S1)CCCCCC2 |
Origin of Product |
United States |
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